Assessing the Potential for Covalent Target Engagement via an Enone Warhead
A key differentiator for 2034254-26-5 is its 3-methylbut-2-en-1-one moiety, an α,β-unsaturated enone capable of acting as a Michael acceptor. This provides the potential for covalent, irreversible binding to cysteine residues in protein targets. This contrasts with a closely related compound, 2-ethoxy-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034577-63-2), which lacks the enone system and is reported to be a reversible, ATP-competitive inhibitor of ALK2 kinase . Quantitative head-to-head reactivity or target-engagement kinetic data for 2034254-26-5 is not available in the public domain. Therefore, claims of differential covalent activity are based on structural inference and not on a measured kinetic rate (kinact/KI) or a direct IC50 comparison in the same assay.
| Evidence Dimension | Potential Covalent Binding Mode |
|---|---|
| Target Compound Data | Structure contains a Michael acceptor (enone); quantitative kinact/KI or IC50 data unavailable in public literature. |
| Comparator Or Baseline | CAS 2034577-63-2 lacks a Michael acceptor; reported as a reversible ATP-competitive ALK2 inhibitor . |
| Quantified Difference | Structural inference only; no quantitative covalent vs. reversible data available. |
| Conditions | Not applicable; based on structural comparison of functional groups. |
Why This Matters
For procurement in covalent drug discovery programs, the presence of a potential Michael acceptor suggests a different mechanism of action (covalent vs. non-covalent) compared to its reversible inhibitor analog, impacting target residence time and downstream pharmacology.
